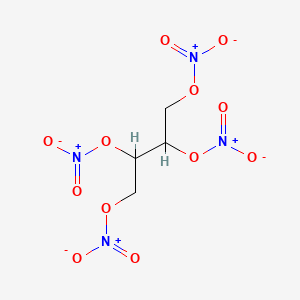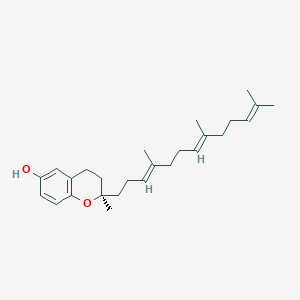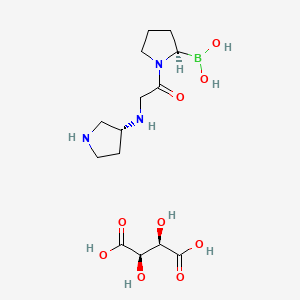
Erythrityl tetranitrate
Overview
Description
Erythrityl tetranitrate is a nitrate ester of erythritol, a sugar alcohol. It is a powerful explosive compound with properties similar to pentaerythritol tetranitrate and nitroglycerin. This compound is known for its vasodilatory effects, making it useful in medical applications for the prevention of angina .
Preparation Methods
Erythrityl tetranitrate is synthesized through the nitration of erythritol. The process involves the use of fuming nitric acid and concentrated sulfuric acid as the nitrating agent and catalyst, respectively . The reaction conditions must be carefully controlled to avoid decomposition or unwanted side reactions. Industrial production methods typically involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Erythrityl tetranitrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can convert this compound back to erythritol or other intermediates.
Substitution: Nitrate groups in this compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Erythrityl tetranitrate has a wide range of scientific research applications:
Mechanism of Action
Erythrityl tetranitrate exerts its effects by being converted to an active intermediate compound that activates the enzyme guanylate cyclase. This activation stimulates the synthesis of cyclic guanosine 3’,5’-monophosphate (cGMP), which then activates a series of protein kinase-dependent phosphorylations in smooth muscle cells. This process results in the dephosphorylation of the myosin light chain of the smooth muscle fiber, leading to the release of calcium ions and relaxation of the smooth muscle cells, ultimately causing vasodilation .
Comparison with Similar Compounds
Erythrityl tetranitrate is similar to other nitrate esters such as pentaerythritol tetranitrate and nitroglycerin. it is thought to be slightly more sensitive to friction and impact compared to pentaerythritol tetranitrate . Unlike nitroglycerin, this compound has a lower melting point and can be melt-casted . These properties make it unique and suitable for specific applications where other nitrate esters may not be ideal.
Similar Compounds
- Pentaerythritol tetranitrate (PETN)
- Nitroglycerin
- Erythritol trinitrate
This compound’s unique combination of explosive power, sensitivity, and vasodilatory effects make it a compound of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
[(2R,3S)-1,3,4-trinitrooxybutan-2-yl] nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O12/c9-5(10)17-1-3(19-7(13)14)4(20-8(15)16)2-18-6(11)12/h3-4H,1-2H2/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFOERUNNSHUGP-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022990 | |
| Record name | Erythrityl tetranitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Erythrityl Tetranitrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.95e-01 g/L | |
| Record name | Erythrityl Tetranitrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Similar to other nitrites and organic nitrates, erythrityl tetranitrate is converted to an active intermediate compound which activates the enzyme guanylate cyclase. This stimulates the synthesis of cyclic guanosine 3',5'-monophosphate (cGMP) which then activates a series of protein kinase-dependent phosphorylations in the smooth muscle cells, eventually resulting in the dephosphorylation of the myosin light chain of the smooth muscle fiber. The subsequent release of calcium ions results in the relaxation of the smooth muscle cells and vasodilation. | |
| Record name | Erythrityl tetranitrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01613 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
7297-25-8 | |
| Record name | Erythrityl tetranitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7297-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythrityl tetranitrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007297258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythrityl tetranitrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01613 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Erythrityl tetranitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eritrityl tetranitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHRITYL TETRANITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35X333P19D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Erythrityl Tetranitrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 °C | |
| Record name | Erythrityl tetranitrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01613 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Erythrityl Tetranitrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Erythrityl Tetranitrate, a long-acting organic nitrate, primarily functions as a nitric oxide (NO) donor. [] Although the exact mechanism of NO release from nitrates is not fully elucidated, it is believed to involve enzymatic biotransformation. [] The released NO activates soluble guanylate cyclase within vascular smooth muscle cells. [] This activation leads to increased cyclic guanosine monophosphate (cGMP) levels, causing smooth muscle relaxation and subsequent vasodilation. []
A: Studies indicate that this compound administration in chronic heart failure patients leads to a decrease in preload and afterload, ultimately improving cardiac output without significantly impacting myocardial contractility. []
A: The molecular formula of this compound is C4H6N4O12, and its molecular weight is 302.11 g/mol. []
A: Research shows this compound is highly unstable under gamma radiation. Exposure to 3 x 10^6 r resulted in immediate explosion, highlighting its labile nature compared to aromatic nitroderivatives like Trinitrotoluene (TNT). []
ANone: The provided research does not focus on the catalytic properties of this compound. Therefore, this question cannot be answered from the given information.
ANone: The provided research does not delve into computational studies or QSAR models related to this compound. This aspect is not covered in the provided articles.
A: Studies comparing various organic nitrates demonstrate a strong correlation between the number of nitrate ester groups and the potency of guanylate cyclase activation. This compound, with four nitrate groups, displays higher potency compared to compounds like Isosorbide Dinitrate (two nitrate groups) and Isosorbide-5-nitrate (one nitrate group). []
A: this compound exhibits a prolonged duration of action, exceeding that of Isosorbide Dinitrate. Studies using systolic time intervals as a measure of drug effect demonstrated significant changes for up to four hours after this compound administration compared to placebo. [] Comparative evaluations suggest this compound's efficacy lasts for at least 45 minutes. [, ]
A: Digital plethysmography, particularly by measuring changes in diastolic amplitude intensity, serves as an effective method to evaluate the bioavailability of this compound. [, ]
ANone: The provided research predates current SHE regulations and therefore does not contain information regarding this aspect.
A: this compound is rapidly metabolized in the liver, primarily by glutathione-organic nitrate reductase. [, ] This enzyme catalyzes the denitration process, leading to the formation of metabolites with a lower number of nitrate groups and ultimately, inorganic nitrite ions. [] This rapid hepatic metabolism contributes to its short half-life in vivo.
A: Research indicates that this compound administration improves exercise tolerance in angina pectoris patients. [] This effect is attributed to its vasodilatory action, which increases coronary blood flow and myocardial oxygen supply.
A: Yes, this compound can serve as a reference compound when evaluating the effectiveness of other nitrates using electrocardiographic methods. Studies comparing the onset and duration of action for various nitrates, including Glyceryl Trinitrate and Isosorbide Dinitrate, utilized this compound as a comparator. []
ANone: The provided research does not contain specific details regarding resistance mechanisms or cross-resistance associated with this compound.
A: While the provided research does not explicitly focus on toxicity data, it does mention headaches as a potential side effect, particularly at higher doses. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)





![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)





